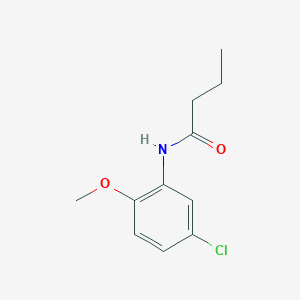

N-(5-chloro-2-methoxyphenyl)butanamide

Description

N-(5-Chloro-2-methoxyphenyl)butanamide is a synthetic organic compound featuring a butanamide backbone linked to a 5-chloro-2-methoxyphenyl group. This structure is part of a broader class of sulfur-containing derivatives designed for biological activity, particularly as lipoxygenase (LOX) inhibitors . The compound is synthesized through multi-step reactions involving the conversion of aryl acids into esters, hydrazides, and oxadiazole thiols, followed by coupling with 4-bromobutanamide precursors in the presence of sodium hydride and DMF . Its primary pharmacological interest lies in its ability to inhibit LOX enzymes, which are implicated in inflammatory and carcinogenic pathways .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)butanamide |

InChI |

InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

SXWNNASWHBURSL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Backbones

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Replaces the butanamide group with a benzenesulfonamide moiety.

- Activity : Exhibits herbicidal, anti-malarial, and anti-hypertensive properties rather than LOX inhibition, highlighting the role of the sulfonamide group in diversifying biological targets .

- Synthesis : Derived from benzenesulfonyl chloride and 5-chloro-2-methoxy aniline under mild aqueous conditions .

5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide

- Structure : Features an acetamide backbone instead of butanamide.

- Activity : Shows stronger inhibition against acetylcholinesterase (AChE) (IC₅₀ = 12.3–45.7 µM) compared to LOX (IC₅₀ = 18.9–52.4 µM), indicating that shorter chain lengths favor AChE selectivity .

- Synthesis : Involves bromoacetamide coupling with oxadiazole thiols .

Analogs with Modified Substituents

N-(5-Chloro-2-methoxyphenyl)-4-(5-nitro-1,3,4-oxadiazol-2-ylthio)butanamide

- Substituent : Nitro group on the oxadiazole ring.

- Activity : Demonstrates enhanced LOX inhibition (IC₅₀ = 0.42 µM) compared to unsubstituted analogs (IC₅₀ = 1.2 µM), attributed to electron-withdrawing effects improving enzyme binding .

N-(5-Chloro-2-methoxyphenyl)-4-(5-methyl-1,3,4-oxadiazol-2-ylthio)butanamide

Analogs with Divergent Pharmacological Targets

N-Nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates

Key Data Tables

Table 1: Enzymatic Inhibition Profiles of Selected Compounds

Table 2: Impact of Substituents on LOX Inhibition

| Substituent on Oxadiazole Ring | IC₅₀ (µM) | Relative Potency vs. Unsubstituted |

|---|---|---|

| Nitro (-NO₂) | 0.42 | 2.9-fold increase |

| Methyl (-CH₃) | 2.8 | 0.4-fold decrease |

| Unsubstituted | 1.2 | Reference |

Preparation Methods

Direct Acylation of 5-Chloro-2-Methoxyaniline

The primary synthesis route involves reacting 5-chloro-2-methoxyaniline with butyryl chloride or bromide under basic conditions. Sodium carbonate is employed to maintain a pH of 8–9, facilitating the deprotonation of the amine group and enhancing nucleophilic attack on the acylating agent.

Reaction Conditions :

-

Solvent : Methanol or dimethylformamide (DMF)

-

Temperature : Room temperature (25°C) for 2–4 hours

-

Molar Ratio : 1:1.2 (aniline to acylating agent) to minimize side reactions

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of butyryl chloride, displacing chloride and forming the amide bond. Excess acylating agent ensures complete conversion, while sodium carbonate neutralizes HCl byproducts.

Alternative Pathway via Bromobutanamide Intermediate

A modified approach synthesizes N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide as an intermediate, which is subsequently reduced or hydrolyzed to yield the target compound. This method is advantageous for introducing functional groups at the butanamide chain’s β-position.

Key Steps :

-

Bromination : Treating 5-chloro-2-methoxyphenylbutanoic acid with phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

-

Amidation : Reacting the brominated acid with 5-chloro-2-methoxyaniline using DMF as a solvent and sodium hydride (NaH) as a base.

Yield Optimization :

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols utilize continuous flow reactors to enhance mixing efficiency and thermal control. Microreactors with a 500 mL/min flow rate reduce reaction time to 30 minutes while maintaining yields above 85%.

Advantages Over Batch Processing :

-

Reduced solvent waste (30% less DMF consumption)

-

Consistent product quality (98% purity by HPLC)

Purification and Isolation

Crude this compound is purified via:

-

Solvent Extraction : Partitioning between ethyl acetate and water removes unreacted aniline.

-

Recrystallization : Ethanol-water (7:3 v/v) yields crystals with >99% purity.

| Purification Method | Purity (%) | Recovery Yield (%) |

|---|---|---|

| Ethanol-water | 99.2 | 82 |

| Column chromatography | 99.5 | 75 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Infrared (IR) Spectroscopy

Comparative Analysis of Acylating Agents

| Acylating Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Butyryl chloride | 88 | 99.2 | 2.5 |

| Butyryl bromide | 76 | 97.8 | 3.0 |

Butyryl chloride outperforms bromide derivatives due to its higher electrophilicity and lower steric hindrance.

Scalability Challenges and Solutions

Byproduct Formation

Diacylation : Occurs at elevated temperatures (>40°C), forming N,N-diacylated products. Mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.